molecular formula C25H26FN3O7S B1662897 Exatecan mesylate CAS No. 169869-90-3

Exatecan mesylate

Numéro de catalogue B1662897
Numéro CAS: 169869-90-3
Poids moléculaire: 531.6 g/mol
Clé InChI: BICYDYDJHSBMFS-GRGFAMGGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Exatecan mesylate is a water-soluble derivative of camptothecin with antineoplastic activity . It exhibits stronger topoisomerase-I inhibitory and antitumor activities and is highly effective against P-glycoprotein (P-gp) mediated multi-drug resistant cells .


Synthesis Analysis

Exatecan mesylate has been synthesized through a 7-step synthetic route starting from compound 5 . The first step of iodination reaction has better selectivity, efficiently avoiding undesirable positional isomers . A study describes the synthesis and characterization of a PEG-Exa prodrug .


Molecular Structure Analysis

The empirical formula of Exatecan mesylate is C24H22FN3O4· CH3SO3H . Its molecular weight is 531.55 . The InChI string and SMILES string provide detailed information about its molecular structure .


Chemical Reactions Analysis

Exatecan mesylate has been used in the synthesis of various formulations including peptides, liposomes, polyethylene glycol nanoparticles, and antibody–drug conjugates . A study describes the synthesis of a PEG-Exa prodrug and its pharmacokinetics in mice .


Physical And Chemical Properties Analysis

Exatecan mesylate is a powder that is white to beige in color . It is soluble in DMSO at 2 mg/mL when warmed . It should be stored in desiccated conditions at temperatures between -10 to -25°C .

Applications De Recherche Scientifique

1. Targeted Delivery of Exatecan to Tumors via a Novel Cell-Penetrating, Anti-DNA Antibody

  • Summary of Application : This research focuses on the formulation of novel chemotherapeutics capable of precisely targeting and damaging tumor cells, while preserving the integrity of healthy tissues . The study shows the potential of a lupus-derived, cell-penetrating, anti-DNA antibody for delivering cytotoxic payload to tumors in vivo .
  • Methods of Application : The fully humanized variant of the antibody, named V66, was chemically linked to the Topoisomerase I inhibitor, Exatecan . The primary mechanism involved in V66 cellular penetration is mediated by the Equilibrative Nucleoside Transporter ENT2 .
  • Results or Outcomes : Exposure to V66-Exatecan leads to cell death, exhibiting low nanomolar EC 50 values across a diverse range of cell lines . In vivo efficacy studies conducted in BRCA2 deficient tumors revealed a remarkable effectiveness of V66-Exatecan, leading to almost complete tumor regression and substantial improvement in the probability of survival .

2. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform

  • Summary of Application : This research reports the development and evaluation of a novel HER2-targeting antibody–drug conjugate (ADC) based on the topoisomerase I inhibitor payload exatecan .
  • Methods of Application : The ADC was developed using a hydrophilic monodisperse polysarcosine (PSAR) drug-linker platform (PSARlink) . In vitro and in vivo experiments were conducted in breast and gastric cancer models to characterize this original ADC .
  • Results or Outcomes : Tra-Exa-PSAR10 demonstrated strong anti-tumor activity at 1 mg/kg in an NCI-N87 xenograft model, outperforming the FDA-approved ADC DS-8201a (Enhertu), while being well tolerated in mice at a dose of 100 mg/kg . In vitro experiments showed that this exatecan-based ADC demonstrated higher bystander killing effect than DS-8201a and overcame resistance to T-DM1 (Kadcyla) in preclinical HER2+ breast and esophageal models .

3. Treatment of Various Types of Cancer

  • Summary of Application : Exatecan mesylate has been used in trials studying the treatment of various types of cancer, including Sarcoma, Leukemia, Lymphoma, Lung Cancer, and Liver Cancer .

4. Inhibition of Topoisomerase I Activity

  • Summary of Application : Exatecan mesylate can inhibit the activity of topoisomerase I, an enzyme that plays a crucial role in DNA replication .
  • Methods of Application : This involves the use of Exatecan mesylate in cell cultures or animal models to study the effects of topoisomerase I inhibition on DNA replication and cell proliferation .
  • Results or Outcomes : The inhibition of topoisomerase I by Exatecan mesylate can lead to the disruption of DNA replication, triggering apoptotic cell death . This mechanism is often exploited in cancer treatment, as it can lead to the death of rapidly dividing cancer cells.

5. Treatment of Sarcoma, Leukemia, Lymphoma, Lung Cancer, and Liver Cancer

  • Summary of Application : Exatecan mesylate has been used in trials studying the treatment of various types of cancer, including Sarcoma, Leukemia, Lymphoma, Lung Cancer, and Liver Cancer .

6. Inhibition of Topoisomerase I Activity

  • Summary of Application : Exatecan mesylate can inhibit the activity of topoisomerase I, an enzyme that plays a crucial role in DNA replication .
  • Methods of Application : This involves the use of Exatecan mesylate in cell cultures or animal models to study the effects of topoisomerase I inhibition on DNA replication and cell proliferation .
  • Results or Outcomes : The inhibition of topoisomerase I by Exatecan mesylate can lead to the disruption of DNA replication, triggering apoptotic cell death . This mechanism is often exploited in cancer treatment, as it can lead to the death of rapidly dividing cancer cells.

Safety And Hazards

Exatecan mesylate should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Orientations Futures

Exatecan mesylate is being developed as a tumor-targeted-delivery warhead in various formulations . It has shown potency as a TOP1 inhibitor and has clinical potential in combination with ATR inhibitors, using SLFN11 and HRD as predictive biomarkers . A clinically developed pH-sensitive peptide–exatecan conjugate that selectively targets cancer cells is currently in clinical trials .

Propriétés

IUPAC Name

(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICYDYDJHSBMFS-GRGFAMGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168766
Record name Exatecan mesylate anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Exatecan mesylate anhydrous

CAS RN

169869-90-3
Record name Exatecan mesylate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169869903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Exatecan mesylate anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EXATECAN MESYLATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76278R9RJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Exatecan mesylate
Reactant of Route 2
Exatecan mesylate
Reactant of Route 3
Exatecan mesylate
Reactant of Route 4
Exatecan mesylate
Reactant of Route 5
Exatecan mesylate
Reactant of Route 6
Exatecan mesylate

Citations

For This Compound
471
Citations
FJ Esteva, E Rivera, M Cristofanilli… - … Journal of the …, 2003 - Wiley Online Library
BACKGROUND The objective of the current study was to determine the antitumor activity, safety, and pharmacokinetic (PK) profile of exatecan mesylate in patients with anthracycline‐…
MA Garrison, LA Hammond, CE Geyer Jr… - Clinical cancer …, 2003 - AACR
Purpose: The purpose of this study was to assess the feasibility of administering exatecan, a water-soluble, potent camptothecin analogue, as a protracted 21-day continuous iv infusion …
Number of citations: 23 aacrjournals.org
H Minami, H Fujii, T Igarashi, K Itoh, K Tamanoi… - Clinical cancer …, 2001 - AACR
Purpose: A Phase I study of exatecan, a new water-soluble camptothecin derivative, was conducted to determine the maximum tolerated dose and a recommended dose, according to …
Number of citations: 34 aacrjournals.org
FX Sun, A Tohgo, M Bouvet, S Yagi, R Nassirpour… - Cancer research, 2003 - AACR
We determined the antitumor and antimetastatic efficacy of the camptothecin analogue DX-8951f in an orthotopic metastatic mouse model of pancreatic cancer. DX-8951f showed …
Number of citations: 70 aacrjournals.org
S Sharma, N Kemeny, GK Schwartz, D Kelsen… - Clinical cancer …, 2001 - AACR
Exatecan mesylate (DX-8951f) is a topoisomerase I inhibitor that has increased solubility and antitumor activity compared with other topoisomerase I inhibitors. The purpose of this study …
Number of citations: 21 aacrjournals.org
FJ Giles, JE Cortes, DA Thomas, G Garcia-Manero… - Clinical cancer …, 2002 - AACR
Purpose: DX-8951f is a novel hexacyclic camptothecin-analogue topoisomerase I inhibitor with both in vitro antileukemic activity and myelosuppression as a dose-limiting toxicity in …
Number of citations: 38 aacrjournals.org
JP Braybrooke, M Ranson, C Manegold, K Mattson… - Lung Cancer, 2003 - Elsevier
… Background: Exatecan mesylate (DX-8951f) is a water soluble analogue of camptothecin that … Conclusions: Exatecan mesylate has limited activity in advanced NSCLC and is not …
Number of citations: 22 www.sciencedirect.com
ME Royce, EK Rowinsky, PM Hoff, J Coyle… - Investigational new …, 2004 - Springer
… Royce ME, Hoff PM, Dumas P, Lassere Y, Lee JJ, Coyle J, Ducharme MP, De Jager R, Pazdur R: Phase I and pharmacokinetic study of exatecan mesylate (DX-8951f): A novel …
Number of citations: 15 link.springer.com
JA Ajani, C Takimoto, CR Becerra, A Silva… - Investigational new …, 2005 - Springer
Purpose: To determine the anti-tumor activity DX-8951f when administered as a 30-minute infusion daily for 5 days every 3 weeks to patients with previously untreated metastatic gastric …
Number of citations: 32 link.springer.com
JP Braybrooke, E Boven, NP Bates, R Ruijter… - Annals of oncology, 2003 - Elsevier
Background The topoisomerase I inhibitor exatecan mesylate (DX-8951f ) is a water-soluble hexacyclic analogue of camptothecin that does not require enzymatic activation. This study …
Number of citations: 13 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.